molecular formula C8H11ClN2O B3058533 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine CAS No. 89966-83-6

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

Cat. No.: B3058533
CAS No.: 89966-83-6
M. Wt: 186.64 g/mol
InChI Key: FOKCMSOWTSCJSY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chloromethyl group at position 2, an ethyl group at position 4, and a methoxy group at position 6 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine typically involves the chloromethylation of a pyrimidine precursor. One common method is the Blanc chloromethylation, which involves the reaction of the pyrimidine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and moderate temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is typically achieved through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.

    Reduction: Formation of 2-methyl-4-ethyl-6-methoxypyrimidine.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methyl-6-methoxypyrimidine
  • 2-(Chloromethyl)-4-ethyl-5-methoxypyrimidine
  • 2-(Chloromethyl)-4-ethyl-6-ethoxypyrimidine

Uniqueness

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group at position 4 and the methoxy group at position 6 can enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems .

Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6-4-8(12-2)11-7(5-9)10-6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKCMSOWTSCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522512
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-83-6
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

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